

Spectroscopic Characterization of 7-Benzylxygramine: A Technical Guide

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Compound of Interest

Compound Name: **7-Benzylxygramine**

Cat. No.: **B134313**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of **7-Benzylxygramine**, a significant intermediate in the synthesis of various bioactive indole alkaloids. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive reference for researchers in medicinal chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR data for **7-Benzylxygramine**.

^1H NMR Data

The ^1H NMR spectrum of **7-Benzylxygramine** exhibits characteristic signals corresponding to the protons in its distinct chemical environments. The data presented here was acquired in deuterated chloroform (CDCl_3).

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.35	brs	-	1H	Indole N-H
7.49 - 7.47	m	-	2H	Ar-H (benzyloxy)
7.43 - 7.35	m	-	3H	Ar-H (benzyloxy)
7.32	d	8.0	1H	H-4
7.10	d	2.3	1H	H-2
7.03	dd	7.9, 7.7	1H	H-5
6.73	d	7.7	1H	H-6
5.20	s	-	2H	O-CH ₂ -Ph
3.61	s	-	2H	C ₃ -CH ₂ -N
2.27	s	-	6H	N-(CH ₃) ₂

Table 1: ¹H NMR (CDCl₃) data for **7-Benzylxygramine**.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on predictive models and data from similar indole alkaloids, the following are the expected chemical shifts for **7-Benzylxygramine**.

Chemical Shift (δ) ppm	Carbon Assignment
145.0	C-7
137.5	C-ipso (benzyloxy)
130.0	C-7a
128.6	C-para (benzyloxy)
127.9	C-ortho (benzyloxy)
127.5	C-meta (benzyloxy)
123.0	C-2
120.5	C-5
113.0	C-3a
112.0	C-3
108.0	C-4
102.0	C-6
70.0	O-CH ₂ -Ph
55.0	C ₃ -CH ₂ -N
45.0	N-(CH ₃) ₂

Table 2: Predicted ^{13}C NMR data for **7-Benzylxygramine**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of **7-Benzylxygramine** would exhibit characteristic absorption bands for its indole, benzyloxy, and amine functionalities.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium, Sharp	N-H Stretch (Indole)
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch
1600-1450	Medium to Strong	C=C Stretch (Aromatic rings)
1250-1000	Strong	C-O Stretch (Ether)
1250-1020	Medium	C-N Stretch (Amine)
750-700	Strong	C-H Out-of-plane bend (Aromatic)

Table 3: Characteristic IR absorption bands for **7-Benzylxygramine**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For **7-Benzylxygramine** (C₁₈H₂₀N₂O), the expected molecular weight is approximately 280.37 g/mol .

m/z	Relative Intensity	Proposed Fragment
280	[M] ⁺	Molecular Ion
189	High	[M - C ₇ H ₇ O] ⁺ (Loss of benzylxy group)
130	High	[C ₉ H ₈ N] ⁺ (Indolemethylene cation)
91	High	[C ₇ H ₇] ⁺ (Tropylium ion from benzyl group)
58	High	[C ₃ H ₈ N] ⁺ (Dimethylaminomethyl cation)

Table 4: Expected mass spectrometry fragmentation data for **7-Benzylxygramine**.

The fragmentation of gramine alkaloids typically involves the cleavage of the side chain at the C3 position of the indole ring, leading to a stable indolemethylene cation (m/z 130). The benzylxy group is also expected to fragment, producing a prominent tropylidium ion at m/z 91.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

NMR Spectroscopy

Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.

Sample Preparation: Approximately 5-10 mg of **7-Benzylxygramine** is dissolved in 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence (zg30).
- Spectral Width: 16 ppm.
- Number of Scans: 16.
- Relaxation Delay: 2.0 s.
- Acquisition Time: 4.09 s.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
- Spectral Width: 240 ppm.

- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.
- Acquisition Time: 1.36 s.
- Temperature: 298 K.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid **7-BenzylOxygramine** powder is placed directly onto the ATR crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance. Peak positions are identified and reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of **7-Benzylxygramine** (approximately 10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

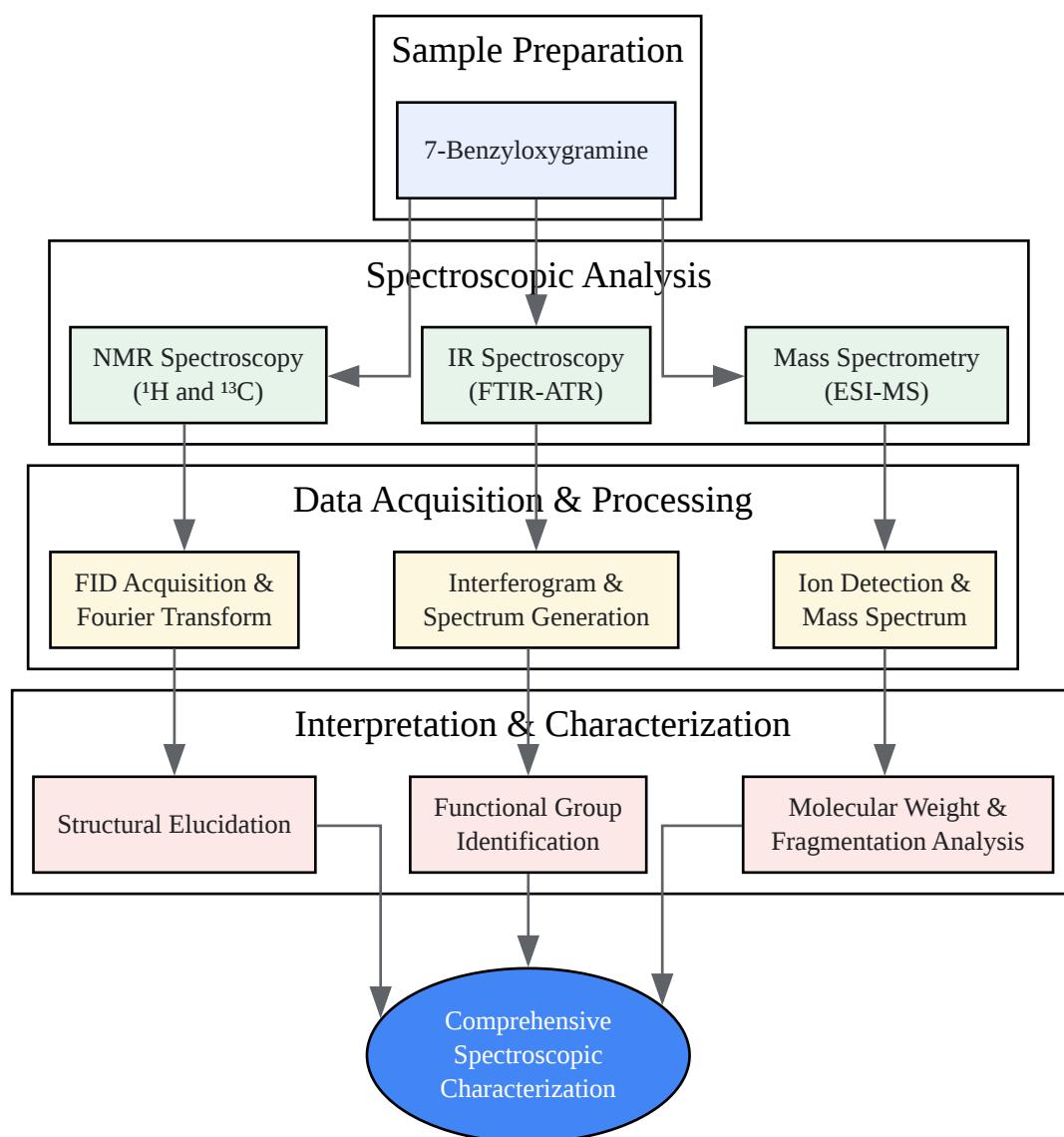
Data Acquisition (Direct Infusion ESI-MS):

- Ionization Mode: Positive ion mode.
- Infusion Flow Rate: 5-10 µL/min.
- Capillary Voltage: 3.5 - 4.5 kV.
- Nebulizer Gas (Nitrogen) Pressure: 10-20 psi.
- Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.
- Drying Gas Temperature: 200-300 °C.
- Mass Range: m/z 50-500.

Data Processing: The acquired mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. The relative intensities of the peaks are also recorded.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like **7-Benzylxygramine**.

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Spectroscopic Analysis Workflow

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